1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one
Description
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one is a substituted acetophenone derivative featuring a chloromethyl group at position 3, a fluorine atom at position 5, and a hydroxyl group at position 2 on the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. For instance, related derivatives such as 1-[3-(Chloromethyl)-2-hydroxy-5-methoxyphenyl]ethanone (CAS 87165-70-6) are synthesized via electrophilic substitution or condensation reactions, with yields influenced by substituent positions and reaction conditions .
The hydroxyl and chloromethyl groups enhance solubility in polar solvents and facilitate further functionalization (e.g., nucleophilic substitution), while the fluorine atom improves metabolic stability and lipophilicity, a trait critical in drug design .
Properties
IUPAC Name |
1-[3-(chloromethyl)-5-fluoro-2-hydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)8-3-7(11)2-6(4-10)9(8)13/h2-3,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSSDSLYWMMKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one typically involves the chloromethylation of 5-fluoro-2-hydroxyacetophenone. The reaction conditions often include the use of chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under anhydrous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and processes .
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups
Key Observations :
Table 2: Comparative Physical Data
Key Observations :
- Melting Points: Fluorinated derivatives (e.g., ) exhibit higher melting points than non-fluorinated analogs due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding).
- Synthetic Yields : Reactions involving fluorinated building blocks (e.g., ) often achieve higher yields (>85%) compared to chloromethyl-substituted analogs (61% in ), likely due to reduced steric hindrance.
Key Observations :
- Medicinal Chemistry: Chloromethyl and fluoro-substituted acetophenones (e.g., ) are frequently used in antitubercular and anticancer agents due to their ability to penetrate lipid membranes and resist metabolic degradation.
- Catalysis : Sulfur-containing analogs (e.g., ) serve as ligands in transition-metal catalysis, leveraging their electron-deficient aromatic systems.
Biological Activity
1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one, also known as a derivative of fluoroacetophenone, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₆ClF O₂
- Molecular Weight : 192.58 g/mol
- IUPAC Name : 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one
Synthesis
The synthesis of 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one typically involves the following steps:
- Starting Materials : The synthesis begins with 5-fluoro-2-hydroxyacetophenone.
- Reagents : Chloromethyl methyl ether is used as a chloromethylating agent.
- Reaction Conditions : The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Antimicrobial Activity
Recent studies have indicated that derivatives of chloromethylated phenols exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have demonstrated that 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one exhibits cytotoxic effects on cancer cell lines, particularly breast cancer and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. It has been observed to inhibit key enzymes involved in tumor growth and survival.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various chloromethyl derivatives, including 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one. The study concluded that this compound significantly inhibited bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cells
Research conducted at a leading pharmaceutical institute evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed in treated cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one, and how is purity validated?
Answer:
The synthesis typically involves Friedel-Crafts acylation, where a benzaldehyde derivative (e.g., 3-chloromethyl-5-fluoro-2-hydroxybenzaldehyde) reacts with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. Post-synthesis, purity is confirmed via:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- HPLC (≥95% purity threshold).
- X-ray Crystallography to confirm structural integrity, as demonstrated in analogous compounds with chlorophenyl and fluorophenyl substituents .
Basic: How is the crystal structure of this compound characterized, and what key parameters define its lattice arrangement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
Advanced: How should researchers resolve discrepancies between spectroscopic (NMR/IR) and crystallographic data for this compound?
Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) in solution versus static solid-state structures. Methodological steps:
Variable-Temperature NMR : Probe conformational changes (e.g., -OH rotation).
DFT Calculations : Compare optimized geometries with crystallographic data to identify dominant conformers.
Complementary Techniques : Use NOESY/ROESY NMR to detect through-space correlations aligning with crystallographic proximity .
Advanced: What challenges arise in computational modeling of this compound’s reactivity due to its substituents?
Answer:
The electron-withdrawing -Cl and -F groups, combined with the -OH moiety, create competing electronic effects:
- Regioselectivity : Predict site-specific reactivity (e.g., acylation at the para position to -Cl).
- Solvent Effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways.
- Method Recommendation : Use DFT/M06-2X/6-311++G(d,p) to model substituent effects on transition states .
Safety: What are the recommended handling and storage protocols for this compound based on its GHS classification?
Answer:
While direct GHS data for this compound is limited, analogues with chloro/fluoro groups suggest:
- Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation).
- Precautions :
Application: How is this compound utilized as a precursor in photochromic material synthesis?
Answer:
Its diarylethene core enables photoisomerization. Key steps:
Functionalization : Introduce thienyl groups via Suzuki coupling to enhance π-conjugation.
Cyclization : UV irradiation induces ring-closing, altering absorption spectra (λmax shift ~150 nm).
Characterization : Monitor photochromic efficiency via UV-Vis kinetics (e.g., t1/2 for ring-opening) .
Data Analysis: How should crystallographic disorder in the chloromethyl group be interpreted and reported?
Answer:
Disorder (e.g., Cl-CH₂ occupancy over multiple sites) is common in flexible substituents. Best practices:
Refinement : Use PART instructions in SHELXL to model split positions.
Validation : Check ADPs (anisotropic displacement parameters) for physical plausibility.
Reporting : Disclose occupancy ratios and constraints in the CIF file .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
